4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine
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Overview
Description
4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine is a synthetic organic compound that features a piperidine ring substituted with a butylsulfonyl group and a chloropyridine moiety
Mechanism of Action
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine” is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions, where a suitable sulfonyl chloride reacts with the piperidine derivative.
Attachment of the Chloropyridine Moiety: The final step involves the coupling of the piperidine derivative with a chloropyridine compound under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound features a piperidine ring with a tert-butoxycarbonyl group and a benzoic acid moiety.
4-(3-Methyl-5-(1-(4-nitrobenzoyl)piperidin-4-yl)-1H-pyrazol-1-yl)benzenesulphonamide: This compound contains a piperidine ring with a nitrobenzoyl group and a pyrazole moiety.
Uniqueness
4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylsulfonyl group enhances its solubility and reactivity, while the chloropyridine moiety provides opportunities for further functionalization.
Properties
IUPAC Name |
4-(1-butylsulfonylpiperidin-4-yl)oxy-3-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-2-3-10-21(18,19)17-8-5-12(6-9-17)20-14-4-7-16-11-13(14)15/h4,7,11-12H,2-3,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHWBGJRJIIQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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